2-(Phenylsulfonyl)ethanol
Overview
Description
2-(Phenylsulfonyl)ethanol is a chemical compound with the molecular formula C8H10O3S . It is also known as phenylsulfonyl ethyl alcohol . This compound features a phenyl group attached to a sulfonyl (SO2) group, which is in turn connected to an ethanol (CH2CH2OH) moiety .
Molecular Structure Analysis
The molecular structure of 2-(Phenylsulfonyl)ethanol consists of a phenyl ring (C6H5), a sulfonyl group (SO2), and an ethanol group (CH2CH2OH). The compound is a colorless liquid with a molecular weight of approximately 186.23 g/mol .
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Chemical Synthesis and Green Chemistry
2-Phenyl ethanol (2-PEA) is a valuable chemical with applications in various industries. Yadav and Lawate (2011) discussed the production of 2-PEA through the hydrogenation of styrene oxide using polyurea encapsulated catalysts. This process is notable for its clean and green approach, achieving complete conversion of styrene oxide with 100% selectivity to 2-PEA without the formation of isomerization or deoxygenated products, which are typically formed in methanol (Yadav & Lawate, 2011).
2. Development in Food Technology
Zarandona et al. (2020) explored the incorporation of 2-phenyl ethanol in chitosan films, taking advantage of its fragrance, bacteriostatic, and antifungal properties. The study developed chitosan films with 2-phenyl ethanol and created inclusion complexes with cyclodextrins to control the release of 2-phenyl ethanol, demonstrating its potential in food packaging and preservation applications (Zarandona et al., 2020).
3. Applications in Textile Industry
Brewer et al. (2010) investigated the photochemical destruction of 2-(phenylthio)ethanol on textile substrates, demonstrating its potential in creating self-detoxifying textiles. The study highlighted the efficient oxidation of the compound on nylon fabric dyed with Rose Bengal, suggesting its applicability in the development of innovative textiles (Brewer et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2-(benzenesulfonyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVYYVANSPZIKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174623 | |
Record name | Ethanol, 2-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Phenylsulfonyl)ethanol | |
CAS RN |
20611-21-6 | |
Record name | 2-(Phenylsulfonyl)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20611-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanol, 2-(phenylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020611216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-(phenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Phenylsulfonyl)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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